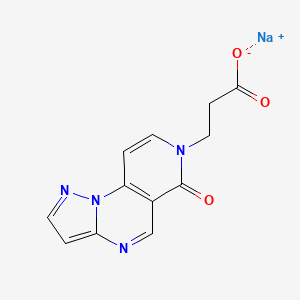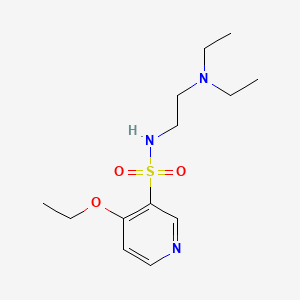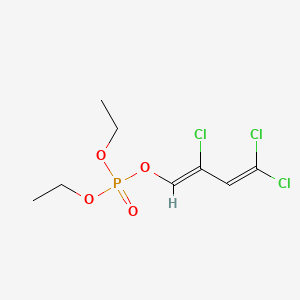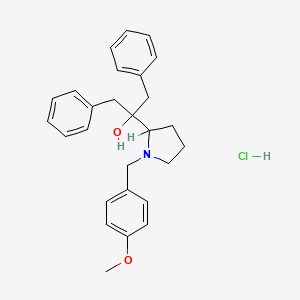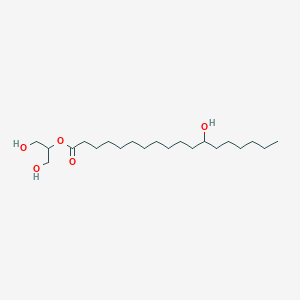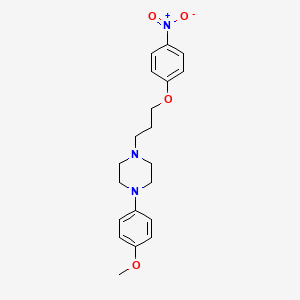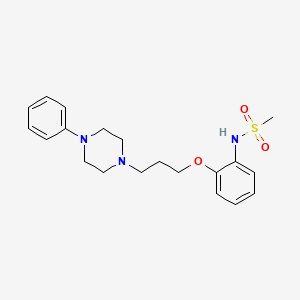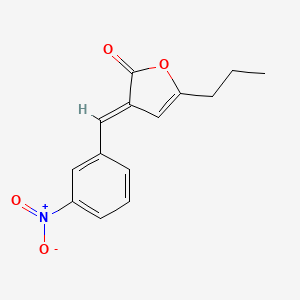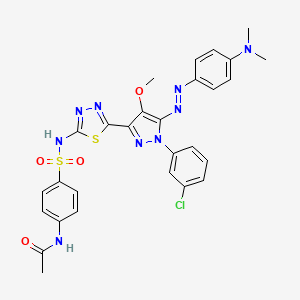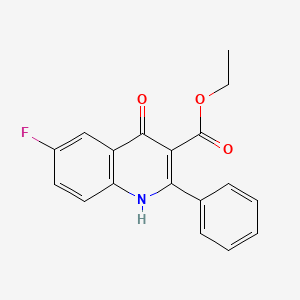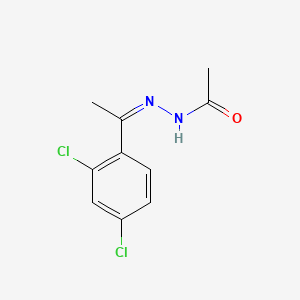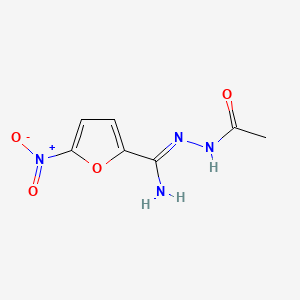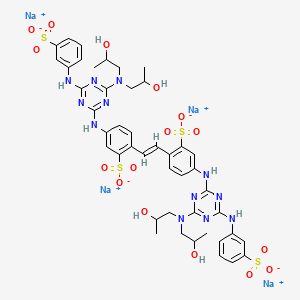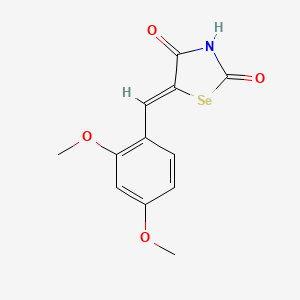
5-((2,4-Dimethoxyphenyl)methylene)selenazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2,4-二甲氧基苯基)亚甲基)硒唑烷-2,4-二酮是一种以其独特结构和性质而闻名的化合物。它属于硒唑烷衍生物类,这类化合物以其分子框架中存在硒为特征。
准备方法
合成路线和反应条件
5-((2,4-二甲氧基苯基)亚甲基)硒唑烷-2,4-二酮的合成通常涉及在特定条件下硒唑烷-2,4-二酮与2,4-二甲氧基苯甲醛的反应。该反应通常在碱(如氢氧化钠或碳酸钾)和适当溶剂(如乙醇或甲醇)的存在下进行。 反应混合物在室温或略微升高的温度下搅拌,直到形成所需的产物 .
工业生产方法
虽然这种特定化合物的详细工业生产方法没有得到广泛的记录,但一般方法将涉及扩大实验室合成工艺。这将包括优化反应条件,使用工业级试剂,并使用大型反应器以确保高效且经济的生产。
化学反应分析
反应类型
5-((2,4-二甲氧基苯基)亚甲基)硒唑烷-2,4-二酮可以进行各种化学反应,包括:
氧化: 化合物中的硒原子可以被氧化形成硒氧化物或其他更高氧化态的物质。
还原: 该化合物可以被还原形成硒醇衍生物。
取代: 亚甲基可以参与亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺或硫醇等亲核试剂可以在温和条件下用于实现取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生硒氧化物衍生物,而还原可能会产生硒醇化合物。
科学研究应用
5-((2,4-二甲氧基苯基)亚甲基)硒唑烷-2,4-二酮在科学研究中有几个应用,包括:
化学: 它用作合成更复杂的含硒化合物的先驱。
生物学: 该化合物的潜在抗氧化特性使其成为生物学研究的关注对象。
医学: 正在进行的研究探索其潜在的治疗应用,特别是在癌症治疗领域,因为它含有硒。
工业: 它可用于开发具有独特性能的新材料,例如增强的导电性或催化活性。
作用机制
5-((2,4-二甲氧基苯基)亚甲基)硒唑烷-2,4-二酮的作用机制涉及其通过其硒原子与分子靶标的相互作用。硒可以参与氧化还原反应,影响各种生物途径。该化合物可能通过调节氧化应激、与酶相互作用或影响细胞信号通路来发挥其作用。
相似化合物的比较
类似化合物
- 5-((4-二乙氨基苯基)亚甲基)硒唑烷-2,4-二酮
- 5-((4-硝基苯基)亚甲基)硒唑烷-2,4-二酮
独特性
5-((2,4-二甲氧基苯基)亚甲基)硒唑烷-2,4-二酮的独特性在于它存在2,4-二甲氧基苯基基团,该基团赋予了独特的电子和空间特性。
属性
CAS 编号 |
82085-47-0 |
|---|---|
分子式 |
C12H11NO4Se |
分子量 |
312.19 g/mol |
IUPAC 名称 |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C12H11NO4Se/c1-16-8-4-3-7(9(6-8)17-2)5-10-11(14)13-12(15)18-10/h3-6H,1-2H3,(H,13,14,15)/b10-5- |
InChI 键 |
IEUQRNOWYVJLPR-YHYXMXQVSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=O)[Se]2)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=O)[Se]2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


